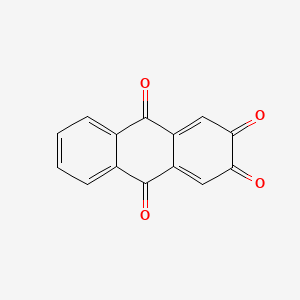

Anthracene-2,3,9,10-tetrone

Description

Structure

3D Structure

Properties

CAS No. |

5599-74-6 |

|---|---|

Molecular Formula |

C14H6O4 |

Molecular Weight |

238.19 g/mol |

IUPAC Name |

anthracene-2,3,9,10-tetrone |

InChI |

InChI=1S/C14H6O4/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |

InChI Key |

VLSYUVVEMSANDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=O)C(=O)C=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies for Anthracene 2,3,9,10 Tetrone and Analogous Systems

Strategies for Anthracenetetrone Core Construction

The construction of the anthracenetetrone core predominantly relies on the oxidation of corresponding anthracene (B1667546) derivatives. A common and effective strategy involves a multi-step process starting from dihydroxy-9,10-anthraquinones. tandfonline.comresearchgate.netimperial.ac.uk This approach protects the highly reactive 9- and 10-positions of the anthracene system, allowing for functionalization of the outer rings before a final oxidation step. beilstein-journals.org

Oxidation Pathways of Anthracene Derivatives

The key step in forming the tetrone structure is the oxidation of a suitable, less-oxidized anthracene precursor. The choice of precursor and the oxidation method are critical for achieving good yields and purity.

A reliable pathway to anthracenetetrone systems begins with the reduction of commercially available dihydroxy-9,10-anthraquinones to their corresponding dihydroxyanthracene intermediates. tandfonline.comresearchgate.net For instance, 2,6-dihydroxy-9,10-anthraquinone can be efficiently reduced to 2,6-dihydroxyanthracene. researchgate.nettandfonline.com This intermediate is then subjected to a controlled oxidation reaction to form the desired tetrone. researchgate.nettandfonline.com This two-step sequence is advantageous because it starts from stable and accessible anthraquinone (B42736) derivatives. tandfonline.com

The general synthetic scheme involves:

Reduction: The starting dihydroxy-9,10-anthraquinone is reduced to a dihydroxyanthracene. A common reagent for this step is sodium borohydride (B1222165) (NaBH₄) in a basic aqueous solution. researchgate.net

Oxidation: The resulting dihydroxyanthracene is then oxidized to the anthracenetetrone. researchgate.net The success of this step is highly dependent on the selection of the oxidizing agent.

The choice of oxidizing agent is crucial for the efficient synthesis of anthracenetetrones, with different agents showing superiority for specific isomers.

Benzeneseleninic Acid Anhydride (B1165640): This reagent has proven to be particularly effective for the oxidation of 2,6-dihydroxyanthracene to 1,2,5,6-anthracenetetrone. researchgate.nettandfonline.com The reaction is typically performed in a dry organic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. researchgate.nettandfonline.com Heating the reaction mixture can improve the reaction rate and yield. tandfonline.comchemrxiv.org Benzeneseleninic acid anhydride is known for its ability to oxidize phenols to ortho-quinones. sigmaaldrich.com

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN): For other isomers, such as 1,4,5,8-anthracenetetrone, ceric ammonium nitrate (CAN) is the preferred oxidizing agent. tandfonline.comtandfonline.com The synthesis involves the oxidation of 1,4,5,8-tetramethoxyanthracene (B3059049). tandfonline.comtandfonline.com To improve handling and facilitate product purification, silica-supported CAN is often used. researchgate.net This allows the reaction to be performed in a solvent like dichloromethane (B109758) (CH₂Cl₂), which offers better solubility for the precursor compared to the aqueous acetonitrile (B52724) typically used with unsupported CAN. researchgate.net The use of silica-supported CAN also simplifies the work-up, as the reagent can be easily removed by filtration. researchgate.net CAN is a powerful one-electron oxidant widely used in organic synthesis for generating radicals from various substrates. scispace.com

Synthesis of Specific Anthracenetetrone Isomers (e.g., 1,2,5,6- and 1,4,5,8-Anthracenetetrone)

The general strategies described above have been successfully optimized for the synthesis of specific anthracenetetrone isomers. tandfonline.comimperial.ac.ukchemrxiv.org

1,2,5,6-Anthracenetetrone: The synthesis starts with the reduction of 2,6-dihydroxy-9,10-anthraquinone using sodium borohydride to yield 2,6-dihydroxyanthracene. tandfonline.comchemrxiv.org Subsequent oxidation with benzeneseleninic acid anhydride in dry THF at 50 °C for 3 hours furnishes 1,2,5,6-anthracenetetrone. tandfonline.comchemrxiv.org This route has been reported to be superior to other methods. researchgate.netimperial.ac.uk

1,4,5,8-Anthracenetetrone: This isomer is prepared via the oxidation of 1,4,5,8-tetramethoxyanthracene using silica-supported ceric ammonium nitrate (CAN). tandfonline.comtandfonline.comchemrxiv.org The precursor, 1,4,5,8-tetramethoxyanthracene, is itself synthesized from 1,8-dihydroxy-9,10-anthraquinone. researchgate.nettandfonline.com The oxidation with CAN is carried out at room temperature in dichloromethane and is typically complete within an hour. tandfonline.comtandfonline.comchemrxiv.org Despite a previously reported moderate yield of 45%, this route is considered promising due to its efficiency. tandfonline.com

The table below summarizes the synthetic conditions for these two isomers.

| Target Compound | Precursor | Oxidizing Agent | Solvent | Temperature | Time | Yield |

| 1,2,5,6-Anthracenetetrone | 2,6-Dihydroxyanthracene | Benzeneseleninic Acid Anhydride | Dry THF | 50 °C | 3 h | 85% chemrxiv.org |

| 1,4,5,8-Anthracenetetrone | 1,4,5,8-Tetramethoxyanthracene | Silica-supported CAN | CH₂Cl₂ | Room Temp. | 1 h | ~45% tandfonline.com |

Regioselective Synthesis of Anthracenetetrone Derivatives

Regioselectivity is a critical aspect of synthesizing specific anthracenetetrone isomers and their derivatives. The synthetic routes starting from substituted 9,10-anthraquinones provide excellent regiocontrol. tandfonline.comresearchgate.net By choosing an anthraquinone with a specific substitution pattern, the final positions of the carbonyl groups on the outer rings of the anthracenetetrone are predetermined.

For example, the synthesis of 1,2,5,6-anthracenetetrone from 2,6-dihydroxyanthracene is inherently regioselective. The oxidation of the hydroxyl groups at the 2- and 6-positions leads specifically to the formation of carbonyl groups at the 1, 2, 5, and 6 positions after tautomerization and further oxidation. researchgate.nettandfonline.com Similarly, the synthesis of 1,4,5,8-anthracenetetrone from 1,4,5,8-tetramethoxyanthracene ensures the desired regiochemistry. tandfonline.com The use of protecting groups, such as the methoxy (B1213986) groups in this case, which are subsequently converted to carbonyls, is a common strategy in the regioselective synthesis of complex aromatic systems. nih.gov

Optimization and Scalability Considerations in Anthracenetetrone Synthesis

For anthracenetetrones to be utilized as building blocks in materials science, their synthesis must be efficient and scalable. tandfonline.comimperial.ac.ukfigshare.com Significant efforts have been directed at optimizing synthetic protocols to maximize yields, reduce workload, and facilitate purification. researchgate.netimperial.ac.uk

A key achievement in the optimization of these syntheses is the development of procedures that avoid the need for column chromatography. tandfonline.comresearchgate.netimperial.ac.uk This purification technique is often a bottleneck in scaling up chemical reactions. By carefully selecting reagents and reaction conditions, products can be isolated in high purity through simple filtration and recrystallization. researchgate.nettandfonline.com For example, the synthesis of 2,6-dihydroxyanthracene from its corresponding anthraquinone results in a product of high purity without requiring chromatography or recrystallization, significantly reducing the workload. imperial.ac.ukimperial.ac.uk

The use of silica-supported reagents, such as the CAN used in the synthesis of 1,4,5,8-anthracenetetrone, is another important factor for scalability. researchgate.net The supported reagent is easily removed by filtration, simplifying the work-up process. researchgate.net This approach also allows for the use of more convenient solvents, enhancing the practicality of the reaction on a larger scale. researchgate.net The identification and optimization of these reliable reactions, which start from readily available dihydroxy-9,10-anthraquinones, are crucial for making these valuable tetrone compounds more accessible for research and application. tandfonline.comimperial.ac.ukfigshare.com

Reaction Mechanisms and Chemical Transformations Involving Anthracene 2,3,9,10 Tetrone and Anthracenetetrone Scaffolds

Diels-Alder Cycloaddition Reactions of Anthracenetetrone Dienophiles

The Diels-Alder, or [4+2]-cycloaddition, reaction is a cornerstone of organic synthesis for constructing six-membered rings. nih.gov While anthracene (B1667546) itself is a classic diene, the presence of multiple electron-withdrawing carbonyl groups in anthracenetetrones modifies their electronic properties, enabling them to act as dienophiles. Anthracene derivatives are well-known to participate in [4+2]-cycloaddition reactions, a process that is often reversible and can be triggered by thermal or photochemical activation. researchgate.net The reactivity in these reactions is influenced by the partial loss of aromaticity, a factor that also governs the regioselectivity of the cycloaddition. nih.govresearchgate.net

For unsubstituted anthracene, Diels-Alder reactions overwhelmingly occur at the central 9,10-positions. nih.gov This preference is guided by both thermodynamic and kinetic factors. The cycloaddition at the central ring results in a product that retains the aromatic stabilization energy of two separate benzene (B151609) rings, whereas addition at a terminal 1,4-position yields a less stable naphthalene-like system. wordpress.comstackexchange.com From a kinetic standpoint, the highest occupied molecular orbital (HOMO) of anthracene has the largest orbital coefficients at the 9,10-positions, favoring interaction with the lowest unoccupied molecular orbital (LUMO) of a dienophile at these sites. nih.gov

However, the regioselectivity can be altered. In specific cases, such as the reaction of anthracenes bearing alkyne groups at the 9-position with benzynes, the formation of 1,4-cycloadducts has been observed as byproducts. nih.gov The regiochemical outcome is sensitive to the electronic nature of both the diene and the dienophile, with electron-donating groups on the diene and electron-withdrawing groups on the dienophile typically controlling the orientation of the addition. youtube.commasterorganicchemistry.com

Overriding the intrinsic preference for 9,10-cycloaddition in anthracene systems is a significant challenge that allows for the functionalization of the terminal rings. nih.govresearchgate.net Researchers have developed several strategies to control and reverse this regioselectivity.

Steric Hindrance: One effective method is to install bulky substituents at the 9 and 10-positions. These groups physically obstruct the approach of a dienophile to the central ring, thereby directing the reaction to the less-hindered terminal 1,4-positions. For example, 9,10-diphenyl-substituted anthracenes react with dienophiles to exclusively yield the 1,4-adducts. nih.gov This steric-directing approach has been successfully employed to achieve unusual anti-1,4-addition products by using bulky substituents on both the anthracene diene and the dienophile.

Electronic Tuning: A more subtle approach involves modulating the electronic properties of the anthracene core. By installing electron-donating groups (EDGs) on the terminal rings (e.g., at the 1- or 1,5-positions), the HOMO energy levels and orbital coefficients can be altered. This modification enhances the nucleophilicity and reactivity of the 1,4-positions, making them competitive with or even favored over the 9,10-positions for cycloaddition, without the need for blocking groups. nih.gov

Supramolecular Control: Non-covalent interactions can also influence regioselectivity. An anthracene-derived macrocyclic receptor has been shown to undergo unusual 1,4-addition with N-ethylmaleimide. This is attributed to the formation of a pre-reaction complex where the dienophile is held inside the macrocyclic cavity, promoting cycloaddition at the internal face of a terminal ring rather than the more accessible central ring. researchgate.net

Table 1: Strategies for Modulating Regioselectivity in Anthracene Diels-Alder Reactions

| Strategy | Description | Example | Outcome |

|---|---|---|---|

| Steric Hindrance | Bulky groups at the 9,10-positions block access to the central ring. nih.gov | Reaction of 9,10-diphenylanthracene (B110198) with dienophiles. nih.gov | Exclusive formation of 1,4-adducts. |

| Electronic Tuning | Electron-donating groups (EDGs) on terminal rings activate them for cycloaddition. nih.gov | Anthracenes with EDGs at the 1- or 1,5-positions. nih.gov | Selective formation of 1,4-adducts. |

| Supramolecular Control | A macrocyclic host pre-organizes the dienophile for reaction at a terminal ring. researchgate.net | N-ethylmaleimide addition to an anthracene-containing macrocycle. researchgate.net | Favored 1,4-cycloaddition. |

The dienophilic nature of the anthracenetetrone scaffold can be exploited to construct intricate, polycyclic architectures through sequential cycloadditions. A double Diels-Alder reaction involves two separate [4+2] cycloadditions. In a potential sequence, an anthracenetetrone could first react as a dienophile with a suitable diene. The resulting adduct could then, under appropriate conditions, undergo a second Diels-Alder reaction, potentially leading to highly complex, cage-like molecular structures. This iterative approach is a powerful tool for building molecular complexity in a controlled manner.

Electrophilic Substitution Reactions on Anthracene Ring Systems

Anthracene is more reactive than benzene towards electrophilic substitution, and the reaction occurs preferentially at the 9-position. wordpress.comlibretexts.org This regioselectivity is dictated by the stability of the cationic intermediate (arenium ion or sigma complex) formed during the reaction.

Photoinduced Electron Transfer (PET) and Radical Anion Formation

Anthracene and its derivatives are well-known for their photophysical properties, including their participation in photoinduced electron transfer (PET) processes. researchgate.netrsc.org In a PET reaction, an electron is transferred from a donor molecule to an acceptor molecule upon photoexcitation. The four electron-withdrawing carbonyl groups on the anthracene-2,3,9,10-tetrone scaffold make it an excellent electron acceptor.

Upon absorption of light, the anthracenetetrone is promoted to an excited state. In the presence of a suitable electron donor, it can accept an electron to form a radical anion. ias.ac.in The formation and decay of these transient charge-separated species, such as the anthracenetetrone radical anion, can be studied using techniques like nanosecond laser flash photolysis. ias.ac.in The stability and lifetime of the resulting radical anion are critical for applications in photoredox catalysis and molecular electronics. nih.gov Studies on related cyanoanthracenes have shown that their radical anions are characterized by very short excited-state lifetimes, decaying efficiently back to the ground state. nih.gov

Reactivity of Anthracenetetrone in Organic Synthesis as a Precursor

The rich reactivity of the anthracenetetrone scaffold makes it a valuable precursor in organic synthesis. Its functional groups and reactive sites can be selectively transformed to build a variety of complex molecular targets.

A key application is its use in regioselective Diels-Alder reactions to construct the core of biologically active molecules. For instance, anthracene-1,4,9,10-tetrone is a crucial precursor in a synthesis of 4-demethoxydaunomycinone, an analog of an anticancer drug. chempedia.info Furthermore, derivatives of anthracene-1,4,9,10-tetrone have been synthesized and evaluated for their antitumor activity, demonstrating the utility of this scaffold in medicinal chemistry for developing new therapeutic agents. nih.gov The ability to functionalize the outer rings of the anthracene core, often a synthetic challenge, makes tetrone derivatives particularly useful starting materials for creating novel substituted polycyclic aromatic compounds. nih.govchemrxiv.org

Table 2: Applications of Anthracenetetrone as a Synthetic Precursor

| Application Area | Synthetic Transformation | Target Molecule/System |

|---|---|---|

| Total Synthesis | Regioselective Diels-Alder reaction. chempedia.info | 4-Demethoxydaunomycinone. chempedia.info |

| Medicinal Chemistry | Synthesis of 2-alkylated derivatives. nih.gov | Antitumor agents. nih.gov |

| Materials Science | Precursor to tetrasubstituted anthracenes. nih.gov | Polycyclic aromatic hydrocarbons and organic photoconductors. nih.gov |

Theoretical and Computational Investigations of Anthracene 2,3,9,10 Tetrone and Its Analogues

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a standard and reliable method for investigating the molecular geometry and electronic properties of organic molecules, including anthracene (B1667546) derivatives. researchgate.net By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy for a wide range of applications.

A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy structure. Using functionals like the B3LYP hybrid functional combined with a suitable basis set such as 6-31G(d), researchers can calculate the equilibrium geometry of molecules like Anthracene-2,3,9,10-tetrone and its derivatives. researchgate.net

Once the geometry is optimized, harmonic vibrational frequency calculations can be performed at the same level of theory. researchgate.net The predicted vibrational modes (e.g., stretching, bending) and their corresponding frequencies can be compared with experimental data from FT-Raman or infrared spectroscopy to validate the computational model. Calculated harmonic wavenumbers are often scaled by a factor (e.g., 0.9614 for B3LYP/6-31G(d)) to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation. researchgate.net

Table 1: Example of DFT Application in Vibrational Spectra Analysis This table is illustrative of the general methodology and does not represent specific data for this compound.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) researchgate.net | Calculated Wavenumber (cm⁻¹) researchgate.net | Assignment |

|---|---|---|---|

| ν(C=O) | ~1650-1700 | ~1680 | Carbonyl stretch |

| ν(C=C) | ~1580-1620 | ~1600 | Aromatic C=C stretch |

The electronic and optical properties of conjugated molecules are largely governed by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate an electron (nucleophilicity), while the LUMO energy relates to its ability to accept an electron (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. researchgate.net DFT calculations are widely used to determine the energies of these orbitals. For instance, studies on various anthracene derivatives show that functionalization of the anthracene core can tune the HOMO-LUMO energy levels. mdpi.comresearchgate.net While substitutions at the 9,10-positions can have a minor effect on the electrochemical behavior (±0.10 eV), they significantly impact other properties like thermal stability. mdpi.comresearchgate.net

Table 2: Representative Frontier Orbital Energies for Anthracene Derivatives This table compiles data for various anthracene derivatives to illustrate the impact of substitution, as direct data for this compound is not available in the provided sources.

| Compound | HOMO (eV) researchgate.net | LUMO (eV) researchgate.net | Electrochemical Gap (eV) researchgate.net |

|---|---|---|---|

| 9,10-di(p-tolyl)anthracene | -5.62 | -2.39 | 3.23 |

| 9,10-bis(4-methoxyphenyl)anthracene | -5.59 | -2.38 | 3.21 |

To gain a deeper understanding of bonding, charge delocalization, and reactivity, computational methods like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analysis are employed.

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled and vacant orbitals within the molecule. This can reveal stabilizing hyperconjugative interactions and quantify the degree of charge transfer between different parts of the molecule. researchgate.net For example, in anthracene-9,10-dicarboxaldehyde, NBO studies predicted high molecular stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of the molecule. This visualization helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for chemical reactions. grafiati.com For quinone-type structures like this compound, the oxygen atoms are expected to be sites of negative potential (nucleophilic attack), while the carbonyl carbons would be regions of positive potential.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. DFT can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This provides a detailed picture of the reaction pathway that is often inaccessible to experiment.

For analogues of this compound, such as the 1,8-Diazaanthracene-2,9,10-triones, computational studies can model the regioselective Diels-Alder reactions used in their synthesis. mdpi.comnih.gov By calculating the energies of the transition states for different possible reaction channels, chemists can predict and explain the observed product distribution. These mechanistic insights are crucial for optimizing reaction conditions and designing synthetic routes to new, complex molecules.

Prediction of Intermolecular Interactions and Solid-State Packing

The performance of organic materials in electronic devices is highly dependent on their solid-state organization. Computational methods are used to predict how molecules pack in a crystal lattice and to analyze the non-covalent interactions that govern this packing, such as π-π stacking and hydrogen bonds. rsc.org

For anthracene derivatives, functionalization can dramatically alter the molecular packing. mdpi.com While 2,6-substituted anthracenes often adopt a herringbone packing motif, derivatives substituted at the 9,10-position tend to form more overlapped lamellar structures. mdpi.com X-ray crystallography of synthesized compounds can confirm these predictions. mdpi.comnih.gov In some cases, there can be discrepancies between the lowest-energy geometry calculated for a single molecule in the gas phase and the structure observed in a crystal. These differences can often be explained by strong intermolecular interactions, such as C—H⋯π forces, which are present in the solid state but not considered in the gas-phase calculation. nih.gov Computational analysis of these intermolecular interactions helps to understand and predict the final solid-state structure. researchgate.netnih.gov

Theoretical Insights into Charge Transport Mechanisms (e.g., Marcus-Hush Theory)

The movement of charge carriers (electrons and holes) through an organic material is fundamental to its function in a semiconductor device. Marcus theory provides a robust theoretical framework for describing the rates of electron transfer between adjacent molecules in a material. wikipedia.orglibretexts.org

The theory explains that the rate of electron transfer depends on several key factors: the electronic coupling between the donor and acceptor molecules, the Gibbs free energy of the reaction, and the reorganization energy (the energy required to distort the molecules and the surrounding medium from their equilibrium geometries to the transition state geometry). wikipedia.orglibretexts.org

Theoretical studies on anthracene derivatives have successfully applied Marcus theory to understand their charge transport properties. nih.govnih.gov For instance, the rate of electron transfer for the electro-oxidation of various anthracene derivatives was shown to be quantitatively rationalized by considering their relative hydrodynamic radii and the dielectric properties of the solvent, in line with Marcus theory predictions. nih.gov Furthermore, in complex systems like an anthracene-C60 interface for organic solar cells, Marcus theory combined with Kinetic Monte Carlo (KMC) simulations can be used to model the splitting of the charge-transfer state and the subsequent transport of free charges, providing critical insights into device efficiency. nih.gov

Advanced Materials Science Applications of Anthracene 2,3,9,10 Tetrone Derivatives

Organic Photovoltaics and Solar Cell Architectures

Anthracene (B1667546) derivatives are promising candidates for the active layers in organic photovoltaic (OPV) cells due to their favorable electronic properties and processability. In solution-processed small-molecule bulk heterojunction solar cells, specific anthracene derivatives function as electron donors. For instance, triisopropylsilylethynyl (TIPS) anthracene derivatives substituted with naphthalene (B1677914) (TIPSAntNa) and bithiophene (TIPSAntBT) have been fabricated into solar cells with researchgate.netresearchgate.net-phenyl-C(61)-butyric acid methyl ester (PCBM) as the electron acceptor. nih.gov An advantage of these TIPSAnt derivatives is their resistance to Diels-Alder reactions with PCBM during solution processing. nih.gov

The performance of these solar cells is highly dependent on the blend ratio and resulting film morphology. Blends of TIPSAntBT and PCBM have achieved power conversion efficiencies (PCE) up to 1.4%. nih.gov Morphological studies show that varying the weight ratio from 1:1 to 1:4 transitions the film from having clear phase-segregated crystalline domains to more homogeneous, nearly amorphous phases. nih.gov Photoluminescence quenching measurements determined the exciton (B1674681) diffusion lengths to be 5 nm for TIPSAntBT and 3 nm for TIPSAntNa. nih.gov

Another class of materials investigated for organic solar cells includes 9,10-bis(phenylethynyl)anthracene (B116448) derivatives end-capped with dicyanovinyl groups. pk.edu.pl These molecules, designed with an acceptor-donor-acceptor (A-D-A) topology, have been used in bulk heterojunction cells and demonstrated photovoltaic activity, achieving average power conversion efficiencies of 2.7%. pk.edu.pl

Energy Storage Devices: Supercapacitors and Electrode Modification

The application of anthracene derivatives in energy storage is an emerging area of research, particularly in the context of battery electrodes. While functionalized anthracenes have been utilized in battery components, their use in supercapacitors has been limited by their high energy gap. researchgate.net

However, the structural properties of anthracenetetrone isomers make them intriguing for electrode applications. Computational studies have predicted that 1,4,5,8-anthracenetetrone exhibits exceptionally strong binding to graphene surfaces. tandfonline.com This strong adhesion is considered beneficial for the cycling performance and stability of battery electrodes. researchgate.nettandfonline.com The development of reliable and scalable synthetic routes for anthracenetetrones, starting from inexpensive materials like dihydroxy-9,10-anthraquinones, is expected to facilitate their practical investigation beyond computational models and into physical devices. researchgate.nettandfonline.com

Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors)

Anthracene derivatives are a cornerstone in the field of organic electronics, widely employed as emitters, charge transport materials, and hosts in Organic Light-Emitting Diodes (OLEDs) and as the active semiconductor in Organic Field-Effect Transistors (OTFTs).

In OLEDs , anthracene-based molecules are particularly valued as blue emitters due to their high fluorescence quantum yields and electrochemical stability. researchgate.netbohrium.com By attaching various functional groups, the emission color can be tuned across the visible spectrum. rsc.org For example, two new deep-blue emitters, 9,10-di(pyren-1-yl)anthracene (PyAnPy) and 1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene (PyTAnPy), were designed to have a twisted conformation that interrupts π-conjugation, resulting in intense deep-blue emission. bohrium.comrsc.org OLEDs using these materials achieved high external quantum efficiencies (EQE) of 4.78% and 5.48%, respectively, with color coordinates that match the stringent European Broadcasting Union (EBU) standard for pure deep-blue. bohrium.comrsc.org

Furthermore, attaching electron-withdrawing groups, such as phenyloxadiazole moieties, to the 9 and 10 positions of anthracene can create multifunctional n-type emitters that also serve as efficient electron transport layers (ETLs). psu.edu These derivatives show high thermal stability and electron affinities comparable to the commonly used ETL material Alq3. psu.edu

In OTFTs , the performance is heavily influenced by the substitution pattern on the anthracene core, which dictates the solid-state packing and charge transport characteristics. mdpi.comnih.gov Derivatives functionalized at the 2,6-positions tend to exhibit higher charge carrier mobilities compared to those substituted at the 9,10-positions. mdpi.commdpi.com 2,6-Diphenyl anthracene (2,6-DPA) has achieved remarkable p-type mobilities as high as 34.0 cm²/V·s in organic single-crystal transistors. mdpi.com In contrast, 9,10-substituted derivatives often form a more overlapped lamellar structure, but steric hindrance can negatively impact OTFT performance. mdpi.comresearchgate.net The strategic placement of fluorine atoms on phenyl substituents in 2,6-anthracene derivatives has been shown to switch the charge transport from p-type to n-type behavior. nih.govmdpi.com

| Device Type | Anthracene Derivative | Key Finding/Performance Metric |

| OLED | PyAnPy & PyTAnPy | Deep-blue emitters with max EQE of 4.78% and 5.48%, respectively. bohrium.comrsc.org |

| OLED | 9,10-bis(phenyloxadiazole)anthracene | Efficient green-emitting n-type material, also functions as an ETL. psu.edu |

| OTFT | 2,6-Diphenyl anthracene (2,6-DPA) | High p-type mobility of 14.8 cm²/V·s (thin film) and 34.0 cm²/V·s (single crystal). mdpi.com |

| OTFT | 2,6-fluorophenyl anthracene | Addition of fluorine groups led to a transition from p-type to n-type behavior. nih.govmdpi.com |

| OTFT | 9,10-disubstituted anthracenes | Functionalization effectively tunes thermal stability but can be detrimental to OTFT performance. mdpi.comresearchgate.net |

Development of Molecule-Based Magnetic Materials

A novel application for anthracene derivatives is in the creation of stimuli-responsive single-molecule magnets (SMMs). These materials are of interest for high-density information storage, sensors, and molecular-scale devices. A recently synthesized mononuclear dysprosium complex incorporating 9-diethylphosphonomethylanthracene (depma) ligands, [Dy(SeCN)₂(NO₃)(depma)₂(4-hpy)₂], demonstrates both magnetic and luminescent properties that can be synergistically controlled. nih.govresearchgate.net

This compound exhibits a thermally induced phase transition and can undergo a [4+4] photocycloaddition reaction when exposed to light at room temperature. nih.govresearchgate.net This reaction, which proceeds in a single-crystal-to-single-crystal manner, transforms the mononuclear complex into a 1D coordination polymer. nih.gov The transformation is accompanied by a dramatic change in the material's properties: its luminescence switches from yellow to blue-white, and its SMM behavior is significantly altered, with the energy barrier for magnetization reversal decreasing from 334 K to 144 K. nih.govresearchgate.net This work provides the first example of an lanthanide-anthracene compound where magnetic and optical properties can be modulated in concert at the same temperature. nih.govresearchgate.net

Building Blocks for π-Conjugated Small Molecules and Polymers

Anthracenetetrone isomers, such as 1,2,5,6- and 1,4,5,8-anthracenetetrone, are valuable building blocks for synthesizing larger π-conjugated systems. researchgate.nettandfonline.comchemrxiv.org Despite their promising molecular structures, these compounds have been relatively underexplored. researchgate.nettandfonline.com Optimized, high-yield synthetic routes have been developed to make these tetrones more accessible, starting from dihydroxy-9,10-anthraquinones. researchgate.nettandfonline.com

These tetrone building blocks can undergo condensation reactions with aromatic ortho-diamines to form fully aromatic compounds linked by pyrazine (B50134) units. tandfonline.com This reaction can be extended to polycondensation with tetraamines, yielding fully conjugated ladder polymers. tandfonline.com While these specific polymers have not yet been tested in electronic devices, their conjugated structure holds significant potential. tandfonline.com Another polyketone building block, 9,10-diethyl-9,10-ethenoanthracene-2,3,6,7(9H,10H)-tetraone, which contains additional vinyl functional groups, has also been synthesized to further expand the toolkit for creating novel functional materials. nih.gov

Integration in Metal-Organic Cycle/Cage (MOC) Structures

Anthracene derivatives serve as excellent organic linkers for the construction of metal-organic frameworks (MOFs), which are crystalline materials featuring porous, cage-like structures. These materials have high internal surface areas, making them suitable for gas storage and catalysis.

For example, a MOF designated PCN-14 was synthesized using an anthracene derivative, 5,5'-(9,10-anthracenediyl)di-isophthalate. nih.gov Single-crystal X-ray analysis revealed that PCN-14 possesses nanoscopic cages, and it exhibits a high Langmuir surface area of 2176 m²/g. nih.gov Its methane (B114726) adsorption capacity at 290 K and 35 bar is 230 v/v, which is 28% higher than the U.S. Department of Energy target for methane storage. nih.gov Another ultramicroporous MOF, PCN-13, based on the 9,10-anthracenedicarboxylate linker, has demonstrated selective adsorption of oxygen and hydrogen over nitrogen and carbon monoxide. nih.gov

More recently, the anthracene-based ligand 4,4′-(9,10-anthracenediyl)dibenzoic acid (H₂ADBA) was used to synthesize two highly stable MOFs, Eu-ADBA and In-ADBA. rsc.org These frameworks exhibit classic topologies and possess high thermal and water stability, showing promise for effective photodegradation and luminescent detection of pollutants in water. rsc.org

Structure Activity Relationship Sar Studies in Anthracene 2,3,9,10 Tetrone Systems

Influence of Substituent Nature and Position on Chemical Reactivity

The reactivity of the anthracene (B1667546) core is significantly influenced by the electronic nature and position of its substituents. While anthracene itself is reactive, the introduction of carbonyl groups to form the tetrone structure modifies its reactivity profile. Further substitution allows for a more nuanced control.

The inherent reactivity of polynuclear aromatic hydrocarbons like anthracene is greater than that of benzene (B151609) in both substitution and addition reactions. libretexts.org Quantum-mechanical calculations indicate that the energy loss for the initial step of electrophilic substitution or addition decreases from benzene to anthracene, correlating with an increase in reactivity. libretexts.org For instance, anthracene is more prone to addition reactions at the 9,10-positions than to substitution. libretexts.org

In the context of substituted anthracenes, the nature and position of the functional groups dictate the outcome of chemical reactions. For example, in the synthesis of aza- and diaza-anthracene-2,9,10-triones, which are structurally related to anthracene-2,3,9,10-tetrone, Diels-Alder reactions are employed. The regioselectivity of these reactions is highly dependent on the substituents on the reacting dienes and quinones. mdpi.comnih.gov The introduction of nitrogen atoms into the anthracene framework, creating aza-anthracene derivatives, further modifies the electronic properties and reactivity. For instance, 1-azaanthracene-2,9,10-trione derivatives have shown improved biological activity over their natural counterparts. nih.gov

The reactivity is also a key factor in their interaction with other molecules. For example, anthracene derivatives can react with singlet molecular oxygen via a [4+2] cycloaddition to form an endoperoxide. mdpi.com The efficiency of this reaction is dependent on the substituents at the 9 and 10 positions. Electron-donating groups are generally required to facilitate this cycloaddition. mdpi.com

Table 1: Influence of Substituents on the Chemical Reactivity of Anthracene Derivatives

| Anthracene Derivative Class | Substituent Type/Position | Observed Effect on Reactivity | Reaction Type |

|---|---|---|---|

| Aza- and Diaza-anthracene-triones | Nitrogen in the aromatic core | Influences regioselectivity and cytotoxicity. mdpi.comnih.gov | Diels-Alder |

| 9,10-Disubstituted Anthracenes | Electron-donating groups | Enhances reactivity towards singlet oxygen. mdpi.com | [4+2] Cycloaddition |

| General Anthracene Core | No substituents | More reactive than benzene, favors addition at 9,10-positions. libretexts.org | Electrophilic Addition/Substitution |

| 9-Substituted Anthracenes | Formyl, Carbomethoxy, Hydroxymethyl | Undergo photodimerization. mdpi.com | [4+4] Cycloaddition |

Correlating Structural Modifications with Electrochemical Behavior

The electrochemical properties of this compound systems are highly sensitive to structural modifications. These properties, particularly the redox potentials, are crucial for applications in organic electronics, such as in batteries and organic thin-film transistors (OTFTs). mdpi.comnih.govresearchgate.net

Studies on 9,10-disubstituted anthracene derivatives have shown that functionalization at these positions can modulate the electrochemical behavior. While the introduction of different phenyl derivatives at the 9,10-positions resulted in only minor changes (±0.10 eV) in the electrochemical behavior, it significantly impacted other properties like thermal stability. mdpi.comnih.gov The frontier molecular orbital energy levels (HOMO and LUMO) are key parameters that can be tuned through substitution. mdpi.com The alignment of these energy levels with the electrodes in a device is critical for efficient charge injection. mdpi.com

The nature of the substituent plays a significant role. For instance, increasing the size of aryl substituents on the anthracene core has been shown to improve the electron and hole injection capabilities. rsc.org This is a critical factor for the performance of organic semiconductors.

Table 2: Electrochemical Properties of Substituted Anthracene Derivatives

| Compound/Derivative Class | Structural Modification | Electrochemical Parameter | Observed Trend |

|---|---|---|---|

| 9,10-Disubstituted Anthracenes | Phenyl derivatives at 9,10-positions | Frontier Molecular Orbital Energies | Minor variation (±0.10 eV). mdpi.comnih.gov |

| Anthracene Derivatives | Increasing size of aryl substituents | Electron/Hole Injection Capability | Improved injection capabilities. rsc.org |

| Non-graphitizable Carbons (for comparison) | Increased carbonization temperature | Conductivity | Increased conductivity with higher temperature. nih.govresearchgate.net |

Structure-Photophysical Property Relationships (e.g., Fluorescence Quantum Yields)

The photophysical properties of anthracene derivatives, such as their fluorescence quantum yield, are strongly dependent on their molecular structure. mdpi.commdpi.com These properties are fundamental to their application in areas like organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators. mdpi.commdpi.com

Modifications at the 9 and 10 positions of the anthracene ring are particularly effective in altering the spectroscopic properties, including fluorescence intensity and solubility. mdpi.com For example, substituting the 9 and 10 positions with phenyl groups in 9,10-diphenylanthracene (B110198) prevents π-π stacking and leads to a high fluorescence quantum yield, approaching 1 in some solvents. mdpi.comomlc.org In contrast, substitutions with thiophene (B33073) can decrease the fluorescence quantum yield significantly. rsc.org

The introduction of electron-donating or electron-withdrawing groups can lead to intramolecular charge transfer (ICT) states, which can influence the emission properties. nih.gov For example, the introduction of a triphenylamine (B166846) group (electron donor) and a cyano group (electron acceptor) on an anthracene core can create a molecule with ICT characteristics. nih.gov The solvent polarity can also play a role in the photophysical behavior of such molecules. scirp.org

Table 3: Photophysical Properties of Selected Anthracene Derivatives

| Anthracene Derivative | Substitution | Fluorescence Quantum Yield (Φ) | Key Observation |

|---|---|---|---|

| 9,10-Diphenylanthracene | Phenyl groups at C9 and C10 | ~1.0 (in cyclohexane). omlc.org | High quantum yield due to prevention of π-π stacking. mdpi.com |

| Thiophene-substituted Anthracenes | Thiophene groups at C9 and C10 | <0.1. rsc.org | Significant quenching of fluorescence. |

| Cyano-substituted triphenylamine-anthracene | Donor-acceptor structure | Lower than non-cyano derivative. nih.gov | Enhanced internal steric hindrance and stronger electron affinity. nih.gov |

| Diethyl 9,10-anthracenedipropionate (DEADP) | Propionate groups at C9 and C10 | Higher than its diacrylate analog (DADB). mdpi.com | Reduction of double bonds increases fluorescence. mdpi.com |

Molecular Interactions with Biomolecular Systems (e.g., DNA Intercalation Potential and DNA-binding properties)

The planar aromatic structure of anthracene derivatives makes them potential candidates for DNA intercalation, a mode of binding where the molecule inserts itself between the base pairs of the DNA double helix. nih.govpsu.edu This interaction can lead to significant biological effects, including anticancer activity. mdpi.comnih.gov

The DNA-binding ability of anthracene derivatives is influenced by the nature of the substituents. For example, bisguanylhydrazones of anthracene-9,10-dicarboxaldehyde have been shown to bind strongly to DNA, likely through intercalation of the anthracene ring. nih.gov However, a direct correlation between in vitro DNA binding affinity and anticancer activity is not always observed. nih.gov

Polyamine-anthracene conjugates have been designed to target cells with active polyamine transport systems, which are often overexpressed in cancer cells. gsu.edu The di-substituted polyamine anthracene conjugates exhibit significantly higher DNA binding affinities compared to their mono-substituted counterparts. gsu.edu The mode of binding can also be complex, with some derivatives showing the potential for both major and minor groove intercalation. anu.edu.aunih.gov

Table 4: DNA Binding Properties of Anthracene Derivatives

| Anthracene Derivative | Key Structural Feature | DNA Binding Mode | Relative Affinity/Observation |

|---|---|---|---|

| Anthracene-9,10-dicarboxaldehyde bisguanylhydrazones | Guanylhydrazone side chains | Intercalation. nih.gov | Strong binding, but no direct correlation with anticancer activity. nih.gov |

| Di-substituted Polyamine-Anthracene Conjugates | Two polyamine side chains | Not specified | Higher DNA binding affinity than mono-substituted analogs. gsu.edu |

| Anthracene-9-carbonyl-N1-spermine | Spermine side chain | Intercalation from both major and minor grooves. anu.edu.aunih.gov | Stabilizes DNA against thermal decomposition. anu.edu.aunih.gov |

| Ternary Metal(II) Complexes with 1,10-phenanthroline | Metal complex with an intercalating ligand | Intercalation. rsc.org | Induces cell cycle arrest. rsc.org |

Design Principles for Modulating Material Properties (e.g., Thermal Stability, Charge Mobility)

The design of anthracene-based materials for applications in organic electronics requires careful consideration of properties such as thermal stability and charge mobility. mdpi.comresearchgate.net SAR studies provide the guiding principles for tuning these properties through synthetic modifications.

Functionalization at the 9 and 10 positions of the anthracene core has been identified as an effective strategy for tuning the thermal stability of the material. mdpi.comnih.gov While having a minor effect on the frontier molecular orbital energy levels, the choice of substituent can significantly alter the decomposition temperature. mdpi.comnih.gov For example, a series of novel 9,10-anthracene-based molecules exhibited decomposition temperatures greater than 258 °C. nih.gov

Charge mobility in organic semiconductors is influenced by several factors, including the molecular packing in the solid state and the intermolecular distances. mdpi.com Substitution at the 9,10-positions challenges the typical herringbone stacking observed in other anthracene derivatives and can lead to a more overlapped lamellar structure, which can be advantageous for charge transport. mdpi.com Theoretical studies on 2,6-disubstituted anthracene derivatives suggest that increasing the size of the aryl substituent can improve air oxidation stability. rsc.org

Table 5: Modulation of Material Properties in Anthracene Derivatives

| Property to Modulate | Design Principle/Structural Modification | Effect on Property | Example/Observation |

|---|---|---|---|

| Thermal Stability | Functionalization at 9,10-positions | Significant increase in decomposition temperature. mdpi.comnih.gov | Phenyl derivatives at 9,10-positions lead to Td > 258 °C. nih.gov |

| Charge Mobility | Substitution at 9,10-positions | Promotes overlapped lamellar stacking. mdpi.com | Can be advantageous for charge transport compared to herringbone packing. mdpi.com |

| Air Oxidation Stability | Increasing size of aryl substituents at 2,6-positions | Improved stability. rsc.org | Theoretical studies show enhanced stability with larger substituents. rsc.org |

| Crystal Packing | Choice of crystallization method (melt vs. solution) | Can lead to different polymorphs with different properties. mdpi.com | 9,10-diphenylanthracene forms different crystal structures with varying spatial conformations. mdpi.com |

Future Research Directions and Emerging Opportunities in Anthracenetetrone Chemistry

Novel Synthetic Routes and Derivatization Strategies for Targeted Properties

The advancement of Anthracene-2,3,9,10-tetrone chemistry is fundamentally reliant on the development of efficient and versatile synthetic pathways. Currently, the synthesis of such highly oxygenated anthracenes is challenging. Future research will likely focus on multi-step strategies starting from more accessible precursors like 9,10-dibromoanthracene (B139309) or 9,10-anthraquinone.

Novel Synthetic Approaches: Future synthetic efforts could explore pathways analogous to those used for other complex anthracene (B1667546) derivatives. For instance, a promising direction involves the regioselective bromination and subsequent oxidation of anthracene precursors. nih.govbeilstein-journals.orgnih.gov A hypothetical, yet chemically plausible, route could start from 9,10-dibromoanthracene, proceeding through a series of bromination and nucleophilic substitution steps to introduce the required oxygen functionalities before a final oxidation to the tetrone state. nih.gov Another avenue could involve Diels-Alder strategies, which have been successfully employed to create related aza-anthracene triones and tetraones, suggesting their potential for constructing the all-carbon tetrone framework. nih.govmdpi.com

Derivatization for Tailored Functionality: Once the core tetrone scaffold is accessible, derivatization will be key to tuning its properties for specific applications. The carbonyl groups of the tetrone are prime targets for chemical modification. Strategies could include:

Nucleophilic Addition: Introducing a variety of functional groups to the carbonyl carbons to modulate electronic properties and intermolecular interactions.

Reductive Amination: Converting ketone groups to amines, opening pathways to new ligands, polymers, and biologically active molecules.

Wittig-type Reactions: Creating C=C double bonds to extend the π-conjugation, which is crucial for tuning optical and electronic properties for applications like organic light-emitting diodes (OLEDs). mdpi.com

The table below outlines potential derivatization strategies and their projected impact on the properties of the anthracenetetrone core.

| Strategy | Reagents/Conditions | Target Position(s) | Projected Property Change | Potential Application Area |

| Grignard Reaction | RMgX, followed by workup | C-2, C-3, C-9, C-10 | Modification of solubility, steric hindrance, and electronic character. | Functional Polymers, Molecular Recognition |

| Reductive Amination | R-NH₂, NaBH₃CN | C-2, C-3, C-9, C-10 | Introduction of redox-active and hydrogen-bonding sites. | Sensors, Catalysis, Bio-conjugation |

| Wittig Reaction | Ph₃P=CHR | C-2, C-3 | Extension of π-system, red-shifting of absorption/emission. mdpi.com | Organic Electronics, Dyes |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | C-2, C-3 | Formation of new C=C bonds, introduction of electron-withdrawing groups. | Non-linear Optics, Electron Acceptors |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Systems

A deep understanding of the structure-property relationships in this compound systems requires a sophisticated analytical toolkit. While standard techniques like NMR and mass spectrometry will be essential, advanced methods will be crucial for elucidating the nuances of their electronic structure and solid-state packing.

Future research will heavily rely on:

Single-Crystal X-ray Diffraction: This remains the gold standard for unambiguously determining molecular structure and understanding intermolecular interactions like π-stacking in the solid state. mdpi.combeilstein-journals.org Analyzing the crystal packing of various tetrone derivatives will be critical for designing materials with optimal charge transport properties for electronic devices. mdpi.comresearchgate.net

Advanced NMR Spectroscopy: Two-dimensional techniques (COSY, HSQC, HMBC) will be indispensable for confirming the constitution of complex derivatives. Solid-state NMR could provide insights into the molecular arrangement and dynamics in polycrystalline thin films.

Femtosecond Transient Absorption Spectroscopy: This ultrafast technique can be used to study the dynamics of excited states, which is vital for applications in photochemistry and optoelectronics. rsc.org It could reveal the pathways of energy relaxation and charge separation following photoexcitation in tetrone-based systems.

Cyclic Voltammetry (CV): As demonstrated with other anthracene derivatives, CV is essential for determining the HOMO and LUMO energy levels, which govern charge injection and transport in electronic devices. mdpi.comresearchgate.net

The following table summarizes key characterization techniques and the specific insights they would offer for this compound research.

| Technique | Information Gained | Relevance to Anthracenetetrone |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, intermolecular packing. mdpi.comresearchgate.net | Correlates solid-state structure with electronic properties; guides materials design. |

| Cyclic Voltammetry | HOMO/LUMO energy levels, redox potentials. mdpi.com | Predicts charge injection barriers and stability in electronic devices. |

| UV-Vis-NIR Spectroscopy | Electronic absorption properties, optical bandgap. beilstein-journals.orgomlc.org | Characterizes light-harvesting capabilities for photovoltaics or color properties for dyes. |

| Femtosecond Spectroscopy | Excited-state dynamics, charge transfer rates. rsc.org | Elucidates photophysical mechanisms for optimizing OLEDs and photocatalysts. |

Multiscale Computational Modeling for Predicting System Behavior and Performance

Computational chemistry is an indispensable tool for accelerating materials discovery by predicting molecular properties and guiding synthetic efforts. For this compound, a multi-pronged computational approach will be essential.

Density Functional Theory (DFT): DFT calculations will be fundamental for predicting the geometry, electronic structure (HOMO/LUMO energies), and spectroscopic properties of the tetrone and its derivatives. researchgate.netchalmers.se This allows for pre-screening of candidate molecules for desired electronic characteristics before undertaking challenging syntheses.

Time-Dependent DFT (TD-DFT): This method will be used to simulate UV-Vis absorption spectra and investigate the nature of electronic transitions, providing a theoretical counterpart to experimental spectroscopic data. chalmers.se

Molecular Dynamics (MD) Simulations: MD simulations can predict the morphology and ordering of anthracenetetrone derivatives in thin films, which is a critical factor influencing the performance of organic electronic devices.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the behavior of anthracenetetrone in complex environments, such as in a polymer matrix or interacting with a biological molecule, QM/MM methods can provide a balance between accuracy and computational cost.

| Modeling Technique | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, vibrational frequencies, reaction pathways. researchgate.net | Guides synthetic targets by predicting stability and electronic properties. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state energies. chalmers.se | Aids in the interpretation of experimental spectra and design of chromophores. |

| Molecular Dynamics (MD) | Bulk morphology, thin-film structure, solvation properties. | Predicts material performance in devices based on solid-state packing. |

| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in the crystalline state. researchgate.net | Provides quantitative insight into the forces governing crystal packing. |

Exploration of New Applications in Functional Materials and Devices

The unique electron-deficient nature of the this compound core makes it a prime candidate for a range of functional materials and electronic devices, particularly as an n-type (electron-transporting) semiconductor.

Organic Electronics: Anthracene derivatives are already widely studied for use in Organic Thin-Film Transistors (OTFTs) and OLEDs. mdpi.comontosight.aigoogle.com The highly electron-withdrawing nature of the four ketone groups in the tetrone should significantly lower the LUMO energy level, facilitating electron injection and transport. This makes it a promising building block for n-type semiconductors, which are less common but crucial for developing efficient complementary circuits.

Organic Photovoltaics (OPVs): The strong electron-accepting character of the tetrone scaffold suggests its potential use as a non-fullerene acceptor (NFA) in OPV devices. Derivatization to tune its absorption spectrum to match that of common donor polymers could lead to efficient solar cells.

Energy Storage: The multiple redox-active carbonyl groups suggest that anthracenetetrone derivatives could be investigated as high-potential organic cathode materials for rechargeable batteries. Their ability to undergo multiple electron-transfer reactions could lead to high specific capacities.

Development of Smart Materials based on Anthracenetetrone Scaffolds

"Smart materials" are materials that respond to external stimuli, such as light, heat, or chemical analytes. The anthracenetetrone framework provides a versatile platform for creating such materials.

Chemosensors: The electron-deficient core of the tetrone is sensitive to the presence of electron-donating species. Functionalization with specific receptor units could lead to highly selective and sensitive fluorescent or colorimetric sensors. For example, interaction with an analyte could disrupt the tetrone's π-system, causing a detectable change in its optical properties. rroij.com

Redox-Switchable Systems: The ability of the quinone moieties to be reversibly reduced and oxidized can be harnessed to create materials whose properties can be switched. This could include controlling fluorescence (on/off switching) or modulating catalytic activity through the application of an electrical potential.

Photo-responsive Materials: The anthracene core is known for its photochemical reactivity, including [4+4] photodimerization. mdpi.com Investigating the photochemical behavior of the tetrone could lead to the development of photo-switchable materials or platforms for light-induced chemical transformations. The interaction with oxygen, a known reaction for some anthracene endoperoxides, could also be explored. beilstein-journals.orgrsc.org

By systematically exploring these research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable component in the next generation of advanced materials and devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.